molecular formula C10H11BrN2O2 B1437543 (E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate CAS No. 943419-35-0

(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate

Cat. No. B1437543
M. Wt: 271.11 g/mol
InChI Key: HSKGBWXXHWXUPV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate, also known as EABPA, is an important synthetic intermediate used in the pharmaceutical and chemical industries. It is a versatile compound with many applications, and is used in a variety of laboratory experiments. EABPA is a bromopyridyl compound and is a member of the acrylate ester family. It is a white crystalline solid with a molecular weight of 317.21 g/mol and a melting point of 95-97°C.

Scientific Research Applications

1. Synthesis and Use as Intermediates

(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate and its analogues have been synthesized using a one-pot, three-component Wittig–SNAr approach. This method, utilizing water as a solvent, results in high stereoselectivity and moderate to high yield. These compounds are noted for their use as intermediates in the synthesis of Aurora 2 kinase inhibitors (Xu et al., 2015).

2. Supramolecular Assembly and Characterization

The supramolecular assembly of related ethyl acrylate derivatives has been studied. For instance, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was synthesized and characterized, revealing significant insights into molecular conformation and the role of noncovalent interactions in crystal packing (Matos et al., 2016).

3. Polymerization and Material Science

Ethyl α-(aminomethyl)acrylate, a related compound, has been used in the radical polymerization to produce polymers exhibiting pH/temperature responsiveness. These materials demonstrate interesting properties for potential applications in various fields (Kohsaka et al., 2015).

4. Synthesis of Aryloxy and Amino Substituted Acrylates

A method for the stereospecific synthesis of aryloxy and amino substituted ethyl acrylates, closely related to (E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate, has been developed. This method is significant for its potential applications in the polymer industry and medicinal chemistry (Kabir et al., 2012).

5. Applications in Organic Synthesis

The functionalized derivatives of ethyl acrylates, including ethyl (1-amino-9,10-anthraquinon-2-yl)propynoate and similar compounds, have been synthesized for applications in organic synthesis. These compounds have potential use in the formation of chlorinated pyridine rings and other heterocyclic compounds (Barabanov et al., 1998).

properties

IUPAC Name

ethyl (E)-3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-2-15-9(14)4-3-7-5-8(11)6-13-10(7)12/h3-6H,2H2,1H3,(H2,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGBWXXHWXUPV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(2-amino-5-bromopyridin-3-YL)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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